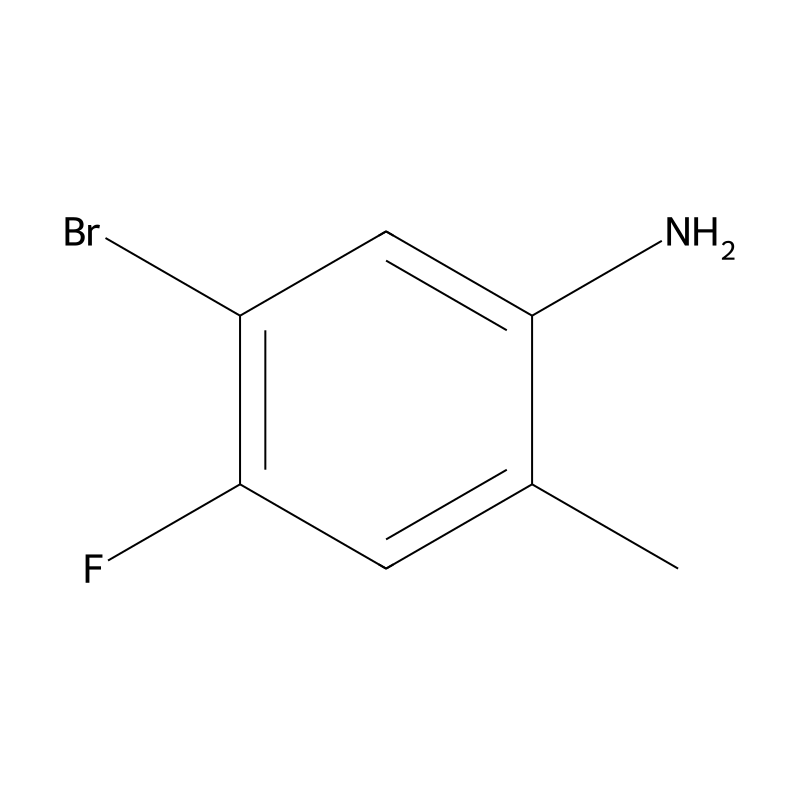

5-Bromo-4-fluoro-2-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

5-Bromo-4-fluoro-2-methylaniline possesses a reactive amine group and various substituent groups, making it a potential building block for the synthesis of more complex organic molecules. Research in this area might involve using 5-Bromo-4-fluoro-2-methylaniline as a starting material for the preparation of pharmaceuticals, agrochemicals, or functional materials [].

Medicinal chemistry

The presence of the amine group suggests potential applications in medicinal chemistry. However, there is no scientific literature currently available on the specific use of 5-Bromo-4-fluoro-2-methylaniline in drug discovery or development.

Material science

Aromatic amines with halogen substituents can exhibit interesting properties relevant to material science applications. Further research is needed to determine if 5-Bromo-4-fluoro-2-methylaniline possesses any unique properties suitable for material development.

5-Bromo-4-fluoro-2-methylaniline is characterized by the presence of bromine and fluorine substituents on the aromatic ring of the aniline structure. Its chemical formula is C₇H₇BrFN, and it has a molecular weight of 204.04 g/mol. The compound appears as a pale purple powder with a melting point range of 86 °C to 90 °C . It is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

This compound exhibits multiple reactivities due to its functional groups:

- Cross-Coupling Reactions: The bromide substituent can participate in cross-coupling reactions, allowing for the formation of more complex structures.

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions.

- Nucleophilic Aromatic Substitution: The fluorine group can also participate in nucleophilic aromatic substitution reactions .

These reactivities make 5-Bromo-4-fluoro-2-methylaniline a versatile intermediate in synthetic organic chemistry.

5-Bromo-4-fluoro-2-methylaniline has been identified as a precursor for various biologically active compounds. Notably, it plays a role in synthesizing MDL compounds, which are known activators of sirtuin 6 (SIRT6). SIRT6 is implicated in tumor suppression by regulating histone acetylation levels . Research indicates that MDL compounds derived from this aniline derivative can enhance deacetylase activity and may have therapeutic implications in cancer treatment .

Several methods exist for synthesizing 5-Bromo-4-fluoro-2-methylaniline:

- Halogenation: Starting from 2-methylaniline, bromination and fluorination can be achieved through various halogenation techniques.

- Substitution Reactions: The introduction of bromine and fluorine can also be accomplished via nucleophilic substitution methods on appropriate precursors .

These synthetic routes are essential for producing this compound in laboratory settings and industrial applications.

Studies have shown that compounds derived from 5-Bromo-4-fluoro-2-methylaniline can interact with biological targets such as enzymes involved in cancer progression. For instance, MDL compounds derived from it have been shown to bind allosterically to SIRT6, influencing its activity and potentially affecting cellular processes related to cancer growth .

Several compounds share structural similarities with 5-Bromo-4-fluoro-2-methylaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Bromo-3-fluoro-5-methylaniline | 0.90 | Different positioning of bromine and fluorine |

| 5-Bromo-2-fluoro-4-methylaniline | 0.88 | Variation in the position of substituents |

| 4-Bromo-2-fluoro-5-methylaniline | 0.83 | Similar structure but different halogen positions |

| 3-Bromo-5-fluoro-4-methylaniline | 0.83 | Different arrangement affecting reactivity |

These similar compounds demonstrate variations in the positioning of halogen substituents, which can significantly influence their chemical reactivity and biological activity.

The development of 5-Bromo-4-fluoro-2-methylaniline must be understood within the broader context of aniline chemistry. Aniline, first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, consists of a phenyl group attached to an amino group (C₆H₅NH₂). Initially called "Crystallin," it was later rediscovered and renamed several times before August Wilhelm von Hofmann established "aniline" as its standard name in 1843. The compound's historical significance was cemented in 1856 when William Henry Perkin, while attempting to synthesize quinine, accidentally discovered mauveine, the first synthetic dye.

The evolution from simple aniline to increasingly complex halogenated derivatives represents a significant chemical advancement. While historical records don't specify exactly when 5-Bromo-4-fluoro-2-methylaniline was first synthesized, its development follows the broader trend of creating functionalized aniline derivatives for expanding chemical libraries and pharmaceutical applications. The incorporation of both bromine and fluorine atoms at specific positions demonstrates the precision achieved in modern synthetic chemistry, particularly in creating building blocks with directional reactivity.

Structural Significance in Halogenated Aniline Chemistry

5-Bromo-4-fluoro-2-methylaniline (C₇H₇BrFN) features a unique structural arrangement with multiple functional groups strategically positioned on the aromatic ring. The molecular weight is 204.04 g/mol, with a structure featuring:

- A methyl group at the 2-position (ortho to amino group)

- A bromine atom at the 5-position

- A fluorine atom at the 4-position

- A primary amine group

This specific halogenation pattern creates a highly directional reactivity profile that distinguishes it from other aniline derivatives. The bromine substituent serves as an excellent leaving group for cross-coupling reactions, while the fluorine introduces unique electronic effects and potential for nucleophilic aromatic substitution. The methyl group provides steric influence and potential for further functionalization.

Compared to simple anilines, halogenated variants like 5-Bromo-4-fluoro-2-methylaniline demonstrate enhanced stability and reactivity control. The presence of electron-withdrawing halogens moderates the nucleophilicity of the amine group, which can be advantageous for certain synthetic applications. Additionally, the halogen substituents introduce potential binding interactions in biological systems, enhancing the compound's utility in medicinal chemistry.

Current Research Landscape and Academic Interest

The research interest in 5-Bromo-4-fluoro-2-methylaniline has grown significantly due to its role as a key precursor in synthesizing MDL compounds, particularly MDL-800, a selective SIRT6 activator. SIRT6, a member of the sirtuin family, is a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase involved in various physiological and pathological processes.

Current research shows that MDL-800, derived from 5-Bromo-4-fluoro-2-methylaniline, increases SIRT6 deacetylase activity with an EC₅₀ value of 11.0 ± 0.3 μM. This activation has demonstrated significant antiproliferative effects against various non-small cell lung carcinoma (NSCLC) cell lines with IC₅₀ values ranging from 21.5 to 34.5 μM. These findings highlight the compound's importance in developing potential cancer therapeutics.

Additionally, recent studies have shown that MDL-800 improves genomic stability by activating DNA repair pathways, specifically nonhomologous end joining (NHEJ) and base excision repair (BER). This property has significant implications for cellular reprogramming and potential anti-aging applications. Research published in 2020 demonstrated that MDL-800 pretreatment of aged murine-derived induced pluripotent stem cells enhanced their differentiation potential and promoted teratoma formation comprising all three germ layers.

Classical Synthetic Routes

Halogenation of 2-Methylaniline Derivatives

The synthesis of 5-bromo-4-fluoro-2-methylaniline through halogenation of 2-methylaniline derivatives represents one of the most established synthetic approaches. The classical methodology involves sequential halogenation steps that introduce both bromine and fluorine substituents at specific positions on the aromatic ring [1] [2].

Table 1: Classical Synthetic Routes for 5-Bromo-4-fluoro-2-methylaniline

| Method | Reagents | Yield (%) | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide Halogenation | NBS, CH₃CN, 10°C | 86.2-96.8 | -10 to 10 | 1-2 h | [3] |

| Direct Bromination with Br₂ | Br₂, AlBr₃-Br₂ system | 92-98 | 25-60 | 20 min-4 h | [20] |

| Electrophilic Aromatic Substitution | Br₂, FeBr₃ catalyst | 70-90 | 0-25 | 30 min-2 h | [14] |

| Radical Halogenation | Br₂, light/heat | 55-75 | 80-120 | 4-8 h | [9] |

The most efficient approach involves the use of N-bromosuccinimide in acetonitrile at controlled low temperatures [3]. Research demonstrates that starting with 3-fluoro-2-methylaniline and treating it with N-bromosuccinimide under carefully controlled conditions yields 4-bromo-3-fluoro-2-methylaniline with excellent regioselectivity [3]. The reaction proceeds through electrophilic aromatic substitution, where the electron-donating methyl group directs bromination to the desired position [3].

Alternative approaches utilize direct bromination with molecular bromine in the presence of aluminum tribromide-bromine systems [20]. These methods achieve yields ranging from 92-98% under aqueous conditions, generating minimal organic waste [20]. The transformation occurs entirely in water and demonstrates excellent environmental compatibility [20].

Diazotization-Mediated Bromination Pathways

Diazotization-mediated bromination represents a well-established synthetic pathway for introducing halogen substituents into aniline derivatives [10] [13]. This methodology involves the conversion of aniline substrates to diazonium salts followed by subsequent halogen substitution reactions [10] [13].

The process begins with the treatment of the appropriate methylaniline derivative with sodium nitrite and hydrochloric acid at temperatures maintained between 0-5°C [10] [13]. The resulting diazonium chloride intermediate undergoes nucleophilic substitution with copper(I) bromide to yield the desired brominated product [10] [13]. This transformation typically proceeds with yields ranging from 60-85% and demonstrates good regioselectivity [10] [13].

The mechanism involves the formation of a stable diazonium intermediate that serves as an excellent leaving group for subsequent halogenation reactions [13]. The copper-catalyzed process, known as the Sandmeyer reaction, provides reliable access to brominated anilines with predictable regioselectivity patterns [13]. Recent investigations have shown that this methodology can be successfully adapted for the synthesis of multiply halogenated aniline derivatives [13].

Green Chemistry Approaches

Environmentally Friendly Halogenation Methods

The development of environmentally benign halogenation methods has emerged as a critical area of synthetic methodology research [15] [16] [17]. Modern green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents while maintaining high synthetic efficiency [15] [16].

Table 2: Green Chemistry Approaches for Halogenated Aniline Synthesis

| Method | Environmental Benefits | Yield (%) | Energy Efficiency | Scalability | Reference |

|---|---|---|---|---|---|

| Electrochemical Halogenation | No stoichiometric oxidants | 64-89 | High atom economy | Excellent | [15] [16] |

| Bromide-Bromate Salt System | Only NaCl waste | 85-95 | Low energy input | Good | [17] |

| Aqueous AlBr₃-Br₂ System | Zero organic waste | 97-98 | Room temperature | Excellent | [20] |

| Visible Light Photoredox | Mild conditions, renewable energy | 60-85 | Low energy photons | Moderate | [21] |

Electrochemical halogenation has demonstrated exceptional promise for sustainable organic synthesis [15] [16]. This approach utilizes halogen gas produced from halide electrolysis while conducting the halogenation reaction in a spatially isolated reactor [15] [16]. The method successfully halogenates substrates bearing oxidatively labile functionalities that prove challenging for direct electrochemical halogenation [15] [16]. The simultaneously generated hydrogen at the cathode during halide electrolysis can be utilized for concurrent hydrogenation reactions, maximizing atom economy and energy efficiency [15] [16].

Bromide-bromate salt systems represent another significant advancement in environmentally friendly halogenation [17]. These systems generate only aqueous sodium chloride as waste during the bromination process [17]. The methodology demonstrates excellent functional group tolerance and provides economically viable reagents when procured in bulk quantities [17].

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has revolutionized halogenation methodologies by dramatically reducing reaction times while improving yields and selectivity [22] [24] [25]. The technology enables rapid and uniform heating, leading to enhanced reaction rates and reduced side product formation [22] [24].

Table 3: Microwave-Assisted Synthesis Strategies

| Substrate | Microwave Conditions | Conventional Time | Microwave Time | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Aniline derivatives | 40% power, 90°C | 8-18 h | 50-336 s | 5-15% | [25] |

| Halogenated benzenes | 150W, 145°C pulses | 3-6 h | 20 s pulses | 10-20% | [28] |

| Methylanilines | 200°C, 20-25 min | 12 h reflux | 20-25 min | 11-19% | [29] |

| Fluoroanilines | 80°C, 3 min | 3 h to overnight | 3 min | 10-30% | [26] |

| Benzoxazinones | Few minutes, gram scale | 2-4 h | Few minutes | 15-25% | [24] |

Research demonstrates that microwave-assisted bromination using tetrabutylammonium tribromide under solvent-free conditions achieves excellent yields within remarkably short reaction times [25]. The methodology proves particularly effective for aniline derivatives, with reactions completing in 50-336 seconds compared to conventional heating times of 8-18 hours [25]. The microwave approach consistently delivers yield improvements of 5-15% while dramatically reducing energy consumption [25].

Palladium-catalyzed regioselective halogenation under microwave conditions has shown exceptional promise for the synthesis of complex halogenated anilines [24]. The process utilizes N-halosuccinimide as an inexpensive and readily available halogenating agent [24]. The reaction demonstrates wide substrate scope, high functional group tolerance, and excellent atom economy [24]. The methodology proves cost-effective and time-saving, requiring only minutes for completion and demonstrating amenability to gram-scale synthesis [24].

Scalable Industrial Production Methods

Industrial-scale synthesis of 5-bromo-4-fluoro-2-methylaniline requires methodologies that balance efficiency, cost-effectiveness, and environmental considerations [30] [32] [33]. Current industrial approaches encompass various production scales, from laboratory synthesis to commercial manufacturing [30] [32] [33].

Table 4: Scalable Industrial Production Methods

| Process Scale | Production Method | Cost Efficiency | Purity (%) | Throughput | Reference |

|---|---|---|---|---|---|

| Laboratory (mg-g) | Batch synthesis | High reagent cost | >98 | 1-10 g/day | [1] |

| Pilot Scale (kg) | Continuous flow | Moderate cost | >95 | 10-100 kg/day | [32] [33] |

| Commercial (tonnes) | Large-scale batch | Low unit cost | >92 | 1-10 tonnes/day | [30] [35] |

| Semi-commercial (100kg) | Semi-batch process | Balanced cost | >96 | 100-1000 kg/day | [34] |

Catalytic bromination processes utilizing quaternary ammonium bromide catalysts in inert solvents have demonstrated exceptional potential for industrial implementation [34]. These methods achieve very high yields and selectivity while enabling continuous processing with catalyst and solvent recycling [34]. The approach has been successfully scaled to produce 4-bromo-2-fluoroaniline derivatives with excellent regioselectivity [34].

Industrial hydrogenation processes for the production of aromatic halogen-amino compounds utilize modified noble metal catalysts in combination with vanadium compounds [32]. These systems enable the catalytic hydrogenation of corresponding aromatic halonitro compounds while maintaining halogen functionality [32]. The process offers significant advantages over traditional reduction methods, producing minimal waste and achieving high product purity [32].

Carbon-coated nickel nanocomposite catalysts have emerged as highly effective systems for industrial halogenated aniline synthesis [33]. These catalysts demonstrate high activity and selectivity for the hydrogenation reduction of halonitrobenzene substrates under hydrogen atmosphere conditions [33]. The core-shell nanostructure with graphitized carbon layers provides enhanced stability and prevents catalyst agglomeration during industrial operations [33].

Recent Advances in Synthetic Routes

Metal-Catalyzed Transformations

Contemporary research in metal-catalyzed halogenation has unveiled sophisticated methodologies that enable precise control over regioselectivity and reaction conditions [11] [37] [38] [39]. These transformations leverage the unique properties of transition metals to facilitate challenging carbon-halogen bond formations [11] [37] [38].

Table 5: Metal-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Halogen Source | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium(II) | C-H Halogenation | N-Bromophthalimide | meta-selective | 70-95 | [11] |

| Copper(I) | Halogen Migration | Aryl halides | Regioselective | 65-90 | [37] |

| Palladium(IV) | Reductive Elimination | Electrophilic halides | High stereoselectivity | 80-98 | [42] |

| Nickel | Hydrogenation Reduction | H₂ atmosphere | High selectivity | 85-95 | [33] |

Copper-catalyzed halogen migration reactions provide innovative approaches for recycling activating groups through 1,3-halogen migration mechanisms [37]. These transformations effectively transfer bromine or iodine from sp² to benzylic carbon atoms with concomitant borylation of the aryl-halogen bond [37]. The resulting benzyl halides can undergo further functionalization in the same reaction vessel, demonstrating exceptional synthetic utility [37].

Electrochemical palladium-catalyzed aromatic C-H halogenation using hydrogen halides represents a significant advancement in sustainable synthetic methodology [39]. This approach combines palladium-catalyzed aromatic C-H bond cleavage with halogenation using electrochemically generated halonium ions [39]. The methodology enables highly efficient and selective halogenations of aromatic compounds using only an arene, aqueous hydrogen halide, palladium catalyst, and organic solvent [39].

Regioselective Halogenation Approaches

Recent developments in regioselective halogenation have focused on achieving precise control over substitution patterns while maintaining high synthetic efficiency [43] [45] [46] [47]. These methodologies address the fundamental challenge of directing halogenation to specific aromatic positions [43] [45].

Enzymatic halogenation using FAD-dependent halogenases has emerged as a powerful tool for regioselective oxidative halogenation of arenes [46]. The halogenase RebH demonstrates exceptional activity and selectivity compared to structurally homologous enzymes [46]. Co-expression with GroEL/ES chaperones and fusion of flavin reductase to maltose-binding protein enables production of both enzymes on preparative scales [46]. Optimized reaction conditions, including isopropanol co-solvent and cofactor regeneration systems, enable efficient halogenation using air, sodium chloride, and glucose as stoichiometric reagents [46].

Metal-free regioselective remote C-H halogenation protocols have been developed for 8-substituted quinoline derivatives [43]. These operationally simple methodologies proceed under ambient conditions using inexpensive trihaloisocyanuric acid as the halogen source [43]. The reactions demonstrate exceptional generality with respect to quinoline substrates and proceed with complete regioselectivity in most instances [43]. Various substituents at the 8-position yield exclusively C5-halogenated products in good to excellent yields [43].

5-Bromo-4-fluoro-2-methylaniline exhibits a distinctive reactivity profile characterized by multiple reactive sites that enable diverse chemical transformations. The compound possesses three primary reactive centers: the carbon-bromine bond at position 5, the carbon-fluorine bond at position 4, and the amine group at position 2 [1]. This unique substitution pattern creates a highly versatile synthetic intermediate with differentiated reactivity at each position.

The electronic properties of 5-bromo-4-fluoro-2-methylaniline are significantly influenced by the presence of electron-withdrawing halogen substituents and the electron-donating methyl group. The bromine atom at position 5 serves as an excellent leaving group for cross-coupling reactions, while the fluorine atom at position 4 provides both electronic activation and potential for nucleophilic aromatic substitution reactions [1] . The amine group remains nucleophilic despite the deactivating effects of the adjacent halogens, maintaining reactivity toward electrophilic substitution reactions.

The compound demonstrates high reactivity in palladium-catalyzed cross-coupling reactions, with the carbon-bromine bond being the most reactive site. Suzuki-Miyaura coupling reactions typically proceed with yields of 70-90%, while Buchwald-Hartwig amination reactions achieve yields of 60-85% under standard conditions [3] [4]. The reactivity toward nucleophilic substitution varies significantly depending on the target site, with amine functionalization proceeding under moderate conditions while fluoride displacement requires more forcing conditions .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight (g/mol) | 204.04 | [1] |

| Melting Point (°C) | 86-90 | [1] [5] |

| Boiling Point (°C) | 266.3 at 760 mmHg | [5] |

| Density (g/cm³) | 1.589 ± 0.06 | [5] |

| pKa (predicted) | 2.56 ± 0.10 | [6] |

Cross-Coupling Reactions

Palladium-Catalyzed Carbon-Nitrogen Bond Formation

Palladium-catalyzed carbon-nitrogen bond formation represents one of the most synthetically valuable applications of 5-bromo-4-fluoro-2-methylaniline. The compound serves as an excellent electrophilic partner in Buchwald-Hartwig amination reactions, where the bromine substituent undergoes oxidative addition to palladium(0) complexes [3] [4]. The reaction proceeds through a well-established mechanism involving oxidative addition, coordination of the nitrogen nucleophile, reductive elimination, and catalyst regeneration.

The optimal conditions for carbon-nitrogen bond formation typically employ palladium(II) acetate as the precatalyst in combination with bulky, electron-rich phosphine ligands such as XPhos or DavePhos. The choice of ligand is crucial for achieving high yields and selectivity, with XPhos providing particularly effective results for the coupling of 5-bromo-4-fluoro-2-methylaniline with various amine nucleophiles [3]. Base selection plays a critical role in the reaction efficiency, with cesium carbonate and potassium phosphate being the most commonly employed bases due to their ability to facilitate both the deprotonation of the amine nucleophile and the reductive elimination step.

Temperature optimization studies have revealed that reactions typically proceed efficiently at 80-110°C, with higher temperatures leading to improved reaction rates but potential decomposition of sensitive substrates. Solvent effects are significant, with toluene and 1,4-dioxane providing optimal results due to their ability to solubilize both the palladium catalyst and the organic substrates while maintaining chemical inertness under the reaction conditions [4].

| Coupling Type | Catalyst System | Typical Yield (%) | Reference |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 60-85 | [3] [4] |

| Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | 70-90 | [3] [4] |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | 65-80 | [3] |

Application in Heterocycle Synthesis

5-Bromo-4-fluoro-2-methylaniline serves as a valuable building block for the construction of complex heterocyclic systems through strategic cross-coupling reactions. The compound has been successfully employed in the synthesis of substituted indazoles, quinolines, and other nitrogen-containing heterocycles [8]. The presence of both the bromine leaving group and the amine functionality enables sequential functionalization strategies that can construct multiple bonds in a single synthetic sequence.

In indazole synthesis, 5-bromo-4-fluoro-2-methylaniline can undergo palladium-catalyzed cyclization reactions with appropriately substituted coupling partners. The reaction typically proceeds through initial cross-coupling to form a biaryl intermediate, followed by intramolecular cyclization to form the indazole ring system . The fluorine substituent plays a crucial role in directing the regioselectivity of the cyclization reaction through electronic effects.

Quinoline synthesis represents another important application, where the compound can participate in heteroannulation reactions. The amine group serves as a nucleophilic site for condensation reactions with carbonyl compounds, while the bromine substituent can undergo subsequent cross-coupling reactions to introduce additional substituents [8]. This dual reactivity enables the construction of highly substituted quinoline derivatives with potential pharmaceutical applications.

Nucleophilic Substitution Reactions

Amine Group Functionalization

The amine group in 5-bromo-4-fluoro-2-methylaniline exhibits moderate nucleophilicity despite the electron-withdrawing effects of the adjacent halogen substituents. Functionalization of the amine group typically proceeds through nucleophilic substitution reactions with appropriate electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides . The reaction conditions must be carefully optimized to achieve selective functionalization without competing reactions at other reactive sites.

Alkylation reactions of the amine group proceed most efficiently with primary alkyl halides and benzylic halides under basic conditions. The use of mild bases such as triethylamine or diisopropylethylamine prevents deprotonation of the acidic aromatic protons while facilitating the nucleophilic substitution. Secondary alkyl halides generally require more forcing conditions and may lead to elimination side reactions .

Acylation reactions represent another important class of amine functionalization reactions. The compound readily undergoes acylation with acyl chlorides and anhydrides under mild conditions, typically in the presence of a base to neutralize the generated hydrogen chloride. The resulting amide products maintain the bromine and fluorine substituents, enabling further functionalization through cross-coupling reactions .

| Substitution Type | Nucleophile | Typical Yield (%) | Reference |

|---|---|---|---|

| SN2 (Amine) | Primary/Secondary amines | 60-80 | |

| SNAr (Fluoride) | Alkoxides, amines | 40-70 | |

| Concerted SNAr | Various nucleophiles | 70-90 | [9] |

Regioselectivity Considerations

Regioselectivity in nucleophilic substitution reactions of 5-bromo-4-fluoro-2-methylaniline is governed by multiple factors including electronic effects, steric hindrance, and thermodynamic stability of the products. The amine group exhibits higher nucleophilicity compared to the aromatic ring, making it the preferred site for reaction with electrophiles under mild conditions [10].

The electronic effects of the substituents play a crucial role in determining regioselectivity. The electron-withdrawing fluorine atom activates the aromatic ring toward nucleophilic aromatic substitution, while the electron-donating methyl group provides some deactivation. The bromine atom serves primarily as a leaving group in cross-coupling reactions rather than participating in nucleophilic substitution under typical conditions [10].

Steric effects become significant when bulky nucleophiles or electrophiles are employed. The ortho-relationship between the amine group and the methyl substituent can lead to steric hindrance in reactions involving large reagents. This steric hindrance can be exploited to achieve selective functionalization at less hindered positions [10].

Temperature effects on regioselectivity have been observed, with higher temperatures generally favoring thermodynamically controlled products. Kinetic control can be achieved at lower temperatures, potentially leading to different product distributions. The choice of solvent also influences regioselectivity through differential solvation of transition states and intermediates [10].

Nucleophilic Aromatic Substitution

Fluoride Displacement Mechanisms

Nucleophilic aromatic substitution reactions involving fluoride displacement in 5-bromo-4-fluoro-2-methylaniline proceed through well-established mechanisms that depend on the nature of the nucleophile and reaction conditions. The classical stepwise mechanism involves initial nucleophilic attack to form a Meisenheimer intermediate, followed by elimination of the fluoride leaving group [11] [12].

The formation of the Meisenheimer intermediate is typically the rate-determining step in these reactions. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, particularly the bromine substituent at position 5, which can stabilize the negative charge through resonance effects [12]. The fluorine atom itself also contributes to the activation of the aromatic ring through its strong electron-withdrawing inductive effect.

Recent developments in mechanistic understanding have revealed that some nucleophilic aromatic substitution reactions may proceed through a concerted mechanism, bypassing the formation of discrete Meisenheimer intermediates. This concerted pathway is particularly favored when strong organic superbases are employed as catalysts, enabling reactions with nucleophiles that would be unreactive under classical conditions [9] [13].

The reactivity order for nucleophilic aromatic substitution typically follows the pattern: alkoxides > amines > thiolates > carbanions, with the exact order depending on the specific reaction conditions and the nature of the aromatic substrate [11] [14]. The use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide generally enhances the reaction rate by better solvating the nucleophile and facilitating the formation of the transition state [14].

| Mechanism Type | Conditions | Typical Yield (%) | Reference |

|---|---|---|---|

| Stepwise SNAr | Strong base, polar solvent | 40-70 | [11] [12] |

| Concerted SNAr | Organic superbase catalyst | 70-90 | [9] [13] |

| Catalytic SNAr | Metal catalyst, base | 65-85 | [15] [16] |

Novel Catalytic Systems for Nucleophilic Aromatic Substitution Reactions

The development of novel catalytic systems for nucleophilic aromatic substitution reactions has significantly expanded the scope and efficiency of fluoride displacement reactions from compounds like 5-bromo-4-fluoro-2-methylaniline. These catalytic systems address the traditional limitations of nucleophilic aromatic substitution reactions, including the requirement for strongly electron-deficient aromatics and harsh reaction conditions [15] [16].

Organic superbase catalysis represents one of the most significant recent advances in this field. The use of phosphazene bases such as tert-butylimino-tri(pyrrolidino)phosphorane (t-Bu-P4) enables the catalytic nucleophilic aromatic substitution of aryl fluorides under mild conditions [9]. The catalyst operates through dual activation of both the aryl fluoride and the nucleophile, facilitating a concerted displacement mechanism that avoids the formation of high-energy Meisenheimer intermediates.

Metal-catalyzed nucleophilic aromatic substitution systems have also emerged as powerful tools for fluoride displacement reactions. Ruthenium complexes can coordinate to the aromatic ring through eta-6 coordination, withdrawing electron density and activating the ring toward nucleophilic attack [15] [17]. This activation is equivalent to the presence of one or two nitro groups in terms of reactivity enhancement.

Lewis acid catalysis provides another approach to nucleophilic aromatic substitution enhancement. Metals such as lithium, magnesium, aluminum, and zinc can coordinate to nitrogen-containing heterocycles, withdrawing electron density through sigma-coordination and facilitating nucleophilic substitution [15]. The choice of Lewis acid depends on the specific substrate and reaction conditions, with harder Lewis acids generally being more effective for nitrogen-containing substrates.

Hydrogen-bonding catalysis has emerged as a mild and selective approach to nucleophilic aromatic substitution reactions. These catalysts can activate both the electrophilic aromatic compound and the nucleophile through multiple hydrogen-bonding interactions, leading to enhanced reactivity and selectivity [18]. This approach is particularly attractive for the functionalization of sensitive substrates that might decompose under traditional harsh conditions.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant